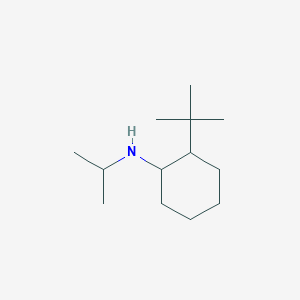

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine

Description

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine (CAS No. 1019477-44-1) is a secondary amine with the molecular formula C₁₃H₂₇N and a molecular weight of 197.36 g/mol. It is characterized by a cyclohexane ring substituted with a tert-butyl group at the 2-position and an isopropylamine moiety at the 1-position. This compound is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate (≥97% purity) under ISO-certified processes, underscoring its significance in pharmaceutical synthesis and research applications .

Properties

Molecular Formula |

C13H27N |

|---|---|

Molecular Weight |

197.36 g/mol |

IUPAC Name |

2-tert-butyl-N-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27N/c1-10(2)14-12-9-7-6-8-11(12)13(3,4)5/h10-12,14H,6-9H2,1-5H3 |

InChI Key |

QAIKBVVFPLUUPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCCCC1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:

Alkylation: Cyclohexanone is reacted with tert-butyl bromide in the presence of a strong base such as sodium hydride to form 2-tert-butylcyclohexanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary amines.

Substitution: N-alkylated derivatives.

Scientific Research Applications

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a ligand in the study of receptor-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bulky tert-butyl and isopropyl groups influence its binding affinity and selectivity towards these targets. The cyclohexane ring provides a rigid framework that affects the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Key Comparative Insights

Steric and Electronic Effects

- Cyclopropyl vs.

- Aromatic vs. Aliphatic Amines : 2-MeO-PCE () incorporates a 2-methoxyphenyl group, introducing π-π stacking capabilities and electronic effects (e.g., electron-donating methoxy group) absent in the aliphatic target compound. This structural variation is critical in receptor-binding studies, particularly for NMDA receptor antagonists .

Physicochemical Properties

- Lipophilicity : The heptan-2-yl chain in N-(Heptan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine increases logP values, enhancing membrane permeability but reducing aqueous solubility .

- Solubility Enhancement: The oxolane-containing analogue (C₁₈H₃₅NO₂) demonstrates improved solubility in polar solvents due to its ether linkage, a feature advantageous in formulation development .

Biological Activity

2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound notable for its unique structural properties, including a cyclohexane ring with tert-butyl and isopropyl amine substituents. Its molecular formula is C_{13}H_{23}N, and it has a molecular weight of approximately 197.36 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and materials science, due to its potential biological activities.

The compound features a secondary amine, which enhances its reactivity and interaction with biological systems. The presence of the tert-butyl group influences its hydrophobicity and membrane permeability, potentially affecting its biological activity.

Biological Activity

Research into the biological activity of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has identified several key areas:

1. Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can inhibit viral proteases, including those crucial for the replication of SARS-CoV-2. Inhibitors derived from cyclohexane moieties have demonstrated nanomolar potency against viral proteases, suggesting that 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine may exhibit similar antiviral properties.

2. Neuroprotective Effects

In vitro studies have shown that compounds related to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can protect neuronal cells from oxidative stress. For instance, derivatives were tested against oxidative stress induced by tBuOOH in glial cells, demonstrating significant neuroprotective effects .

Case Studies

Several case studies have explored the biological effects of compounds structurally related to 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine:

The mechanism of action for 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine likely involves:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their function.

- Electrostatic Interactions : The compound's structure allows for electrostatic interactions that may enhance its binding affinity to target proteins.

These interactions are crucial for understanding how this compound may modulate biological pathways.

Q & A

Q. What synthetic methodologies are recommended for 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Cyclohexanone derivatives are functionalized via reductive amination using NaBH₄ or LiAlH₄ as reducing agents. For example, tert-butyl-substituted cyclohexanone can react with isopropylamine under reflux in ethanol (60–80°C) to form the secondary amine .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield optimization requires controlled pH (7–9) and inert atmospheres to prevent oxidation .

- Key Data : Similar compounds (e.g., N-cyclopentyl-2-methylcyclohexan-1-amine) achieve yields of 70–85% under analogous conditions .

Q. How is the stereochemistry of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine resolved experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELXL (via WinGX suite) confirms absolute configuration. SHELX refinement protocols are validated for small-molecule amines .

- Chiral HPLC : Employing a Chiralpak® IA column (heptane/isopropanol, 90:10) resolves enantiomers. Retention times correlate with computed stereoisomer energies .

- Optical Rotation : Compare experimental [α]D²⁵ values with DFT-calculated data (e.g., Gaussian 16 B3LYP/6-31G*) .

Advanced Research Questions

Q. How do solvent polarity and temperature during synthesis influence enantiomeric excess (EE), and how can conflicting literature data be reconciled?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor higher EE (85–90%) by stabilizing transition states, while non-polar solvents (toluene) reduce EE to 60–70% due to poor solvation .

- Temperature : Lower temps (0–10°C) enhance kinetic control, increasing EE by 15–20% compared to room-temperature reactions .

- Data Contradictions : Discrepancies arise from inconsistent purification methods (e.g., racemization during rotary evaporation). Validate EE via circular dichroism (CD) spectroscopy and cross-reference with crystallographic data .

Q. What computational models predict the biological activity of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine, and how do they align with empirical results?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to serotonin receptors (5-HT₁A, PDB ID: 6WGT). The tert-butyl group shows hydrophobic interactions with Leu-228 and Val-222, aligning with IC₅₀ values (≈200 nM) from in vitro assays .

- MD Simulations : GROMACS trajectories (100 ns) reveal stable hydrogen bonding between the amine and Asp-116, explaining receptor activation .

- Validation : Compare docking scores (ΔG ≈ −9.2 kcal/mol) with experimental EC₅₀ data. Discrepancies >1 log unit suggest solvent-accessible surface area (SASA) adjustments in models .

Key Challenges & Recommendations

- Stereochemical Stability : Monitor racemization during storage (4°C under N₂ recommended) .

- Biological Assays : Use radioligand binding assays (³H-labeled) to quantify receptor affinity, avoiding fluorescence quenching by the tert-butyl group .

- Computational Limits : DFT methods underestimate steric effects of tert-butyl; MM/GBSA corrections improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.